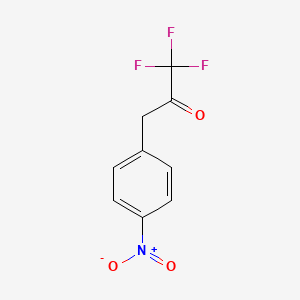
1,1,1-Trifluoro-3-(4-nitrophenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(4-nitrophenyl)propan-2-one is a fluorinated aromatic ketone with a molecular formula of C9H6F3NO3. This compound is characterized by the presence of a trifluoromethyl group and a nitro group on the phenyl ring, which significantly influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-nitrobenzaldehyde and trifluoromethyltrimethylsilane (TMS-CF3).
Reaction Steps: The reaction involves the formation of a Grignard reagent from 4-nitrobenzaldehyde, followed by the addition of TMS-CF3 to form the intermediate trifluoromethylated compound.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow chemistry to enhance efficiency and yield.
Catalysts: Various catalysts, such as palladium or nickel, can be used to improve the reaction rate and selectivity.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions: Reagents such as KMnO4 for oxidation, LiAlH4 for reduction, and various electrophiles for substitution reactions are commonly used.
Major Products: Oxidation typically yields 1,1,1-trifluoro-3-(4-nitrophenyl)propanoic acid, while reduction can produce 1,1,1-trifluoro-3-(4-aminophenyl)propan-2-one.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the effects of fluorinated compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties conferred by the trifluoromethyl group.
Mechanism of Action
Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and metabolic processes.
Mechanism: The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, influencing its binding affinity and biological activity.
Comparison with Similar Compounds
Similar Compounds: Other fluorinated aromatic ketones, such as 1,1,1-trifluoro-3-(4-methoxyphenyl)propan-2-one and 1,1,1-trifluoro-3-(4-chlorophenyl)propan-2-one.
Uniqueness: The presence of the nitro group in 1,1,1-trifluoro-3-(4-nitrophenyl)propan-2-one distinguishes it from other similar compounds, affecting its reactivity and biological activity.
This comprehensive overview highlights the significance of 1,1,1-trifluoro-3-(4-nitrophenyl)propan-2-one in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C9H6F3NO3 |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(4-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)8(14)5-6-1-3-7(4-2-6)13(15)16/h1-4H,5H2 |
InChI Key |
KOXHOGHOWNIWSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















